Aluminum di(sec-butoxide)acetoacetic ester chelate

Catalog No.
S3407102
CAS No.
24772-51-8
M.F
C14H27AlO5
M. Wt
302.34 g/mol
Availability
In Stock
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Aluminum di(sec-butoxide)acetoacetic ester chelate

CAS Number

24772-51-8

Product Name

Aluminum di(sec-butoxide)acetoacetic ester chelate

IUPAC Name

ethyl (Z)-3-di(butan-2-yloxy)alumanyloxybut-2-enoate

Molecular Formula

C14H27AlO5

Molecular Weight

302.34 g/mol

InChI

InChI=1S/C6H10O3.2C4H9O.Al/c1-3-9-6(8)4-5(2)7;2*1-3-4(2)5;/h4,7H,3H2,1-2H3;2*4H,3H2,1-2H3;/q;2*-1;+3/p-1/b5-4-;;;

InChI Key

FNZMQCYGPHUYMI-OAWHIZORSA-M

SMILES

CCC(C)O[Al](OC(C)CC)OC(=CC(=O)OCC)C

Canonical SMILES

CCC(C)O[Al](OC(C)CC)OC(=CC(=O)OCC)C

Isomeric SMILES

CCC(C)O[Al](OC(C)CC)O/C(=C\C(=O)OCC)/C

Application in the Production of Al2O3 Nanofibers

Specific Scientific Field: This application falls under the field of Material Science and Catalysis.

Summary of the Application: Aluminum di(sec-butoxide)acetoacetic ester chelate is used in the production of Al2O3 nanofibers. These nanofibers have a high surface area and acidity, making them useful in the chemical industry, particularly in catalysis .

Methods of Application or Experimental Procedures: The synthetic method used is based on electrospinning to produce Al2O3 nanofibers with acidity and porosity tuned using different aluminum precursor formulations. After electrospinning and heat treatment, the nanofibers form a non-woven network with macropores (approximately 4 μm) .

Results or Outcomes: Nanofibers produced from aluminum di(sec-butoxide)acetoacetic ester chelate show the highest total acidity of approximately 0.70 µmol/m2. This was determined with temperature-programmed desorption of ammonia (NH3-TPD) and BET . The nature of the acid site in these nanofibers was studied in detail with infrared (IR) spectroscopy .

Application in the Preparation of Li1.3Al0.3Ti1.7(PO4)3 Thin Films

Specific Scientific Field: This application is in the field of Material Science.

Summary of the Application: Aluminum di(sec-butoxide)acetoacetic ester chelate is used in conjunction with lithium acetate and titanium (IV) ethoxide to prepare a precursor sol. This sol is then used to prepare Li1.3Al0.3Ti1.7(PO4)3 thin films on a glass substrate .

Results or Outcomes: The outcome of this process is the formation of Li1.3Al0.3Ti1.7(PO4)3 thin films on a glass substrate .

Aluminum di(sec-butoxide)acetoacetic ester chelate is an organometallic compound with the molecular formula C₁₄H₂₇AlO₅ and a molecular weight of approximately 302.30 g/mol. It is characterized by its chelating properties, where the aluminum center coordinates with the acetoacetic ester moiety, enhancing its stability and reactivity in various chemical processes. This compound is primarily used in the synthesis of aluminum oxide nanostructures and as a precursor in sol-gel processes to form thin films on substrates.

  • Hydrolysis: In the presence of moisture, it hydrolyzes to form aluminum hydroxide and sec-butyl alcohol.
  • Condensation: This compound can undergo condensation reactions to form aluminum oxide networks, which are crucial for creating nanostructured materials.
  • Sol-Gel Process: It acts as a precursor in sol-gel processes, reacting with water and alcohols to form gels that can be transformed into alumina upon heating .

Aluminum di(sec-butoxide)acetoacetic ester chelate can be synthesized through several methods:

  • Direct Reaction: By reacting aluminum isopropoxide with acetoacetic acid and sec-butanol under controlled conditions.
  • Sol-Gel Method: Involving the hydrolysis of the compound in an alcohol solvent, leading to gel formation that can be dried and calcined to produce aluminum oxide.
  • Precursor Method: Using lithium acetate and titanium(IV) ethoxide as additional reagents to enhance the formation of thin films from the chelate .

This compound finds applications across various fields:

  • Nanotechnology: Used as a precursor for synthesizing aluminum oxide nanofibers and other nanostructures due to its ability to form stable gels.
  • Thin Film Coatings: Employed in creating thin films on glass substrates for optical applications.
  • Catalysis: Acts as a catalyst or catalyst support in various

Interaction studies involving aluminum di(sec-butoxide)acetoacetic ester chelate focus on its reactivity with other chemical species:

  • Metal Ion Interactions: The chelation effect enhances the stability of metal ions in solution, making it useful in catalysis.
  • Polymer Interactions: The compound can interact with polymers during film formation, affecting the mechanical properties of the resulting materials .

Aluminum di(sec-butoxide)acetoacetic ester chelate shares similarities with several other organometallic compounds. Here are some comparable compounds:

Compound NameFormulaUnique Features
Aluminum di(isopropoxide)acetoacetic ester chelateC₁₄H₂₉AlO₅Higher steric hindrance due to isopropyl groups
Aluminum tri(sec-butoxide)acetateC₁₂H₂₉AlO₇Tri-coordination offers different reactivity
Aluminum acetylacetonateC₁₂H₁₁AlO₄Stronger chelation due to bidentate ligand

Uniqueness

Aluminum di(sec-butoxide)acetoacetic ester chelate's uniqueness lies in its balance between steric hindrance and coordination ability, making it particularly effective for specific applications like thin film formation and nanostructure development. Its ability to form stable complexes while being relatively easy to synthesize distinguishes it from other similar compounds .

The sol-gel method leverages ASB’s molecular design to achieve precise control over metal oxide nucleation and growth. In non-aqueous systems, ASB undergoes hydrolysis in organic solvents like 2-methoxyethanol or acetic acid, where the sec-butoxide groups react with trace water to form oligomeric species. Acid catalysts, such as nitric acid, protonate alkoxy groups, accelerating hydrolysis while minimizing uncontrolled precipitation. Base catalysts, conversely, promote deprotonation and enhance condensation rates, leading to denser gel networks.

A key advantage of ASB lies in its compatibility with supercritical drying techniques, which prevent pore collapse during gel-to-aerogel transitions. Studies demonstrate that ASB-derived gels dried under supercritical CO₂ conditions yield alumina aerogels with surface areas exceeding 600 m²/g prior to calcination. The solvent’s dielectric constant also influences gel morphology; polar solvents like ethanol stabilize colloidal sols, whereas non-polar solvents promote rapid aggregation.

Chelation Mechanisms in Alkoxide-Based Precursor Systems

ASB’s acetoacetic ester moiety acts as a bidentate ligand, coordinating the aluminum center through its carbonyl and enolate oxygen atoms. This chelation reduces the alkoxide’s electrophilicity, slowing hydrolysis kinetics by up to three orders of magnitude compared to unmodified aluminum sec-butoxide. Nuclear magnetic resonance (NMR) studies reveal that chelation induces a six-membered ring structure around the aluminum atom, confirmed by downfield shifts in the ¹³C spectra of the carbonyl group (δ = 185–190 ppm).

The stability of the chelate complex depends on the molar ratio of acetoacetic ester to aluminum. At ratios below 0.5:1, partial chelation occurs, resulting in mixed alkoxy-acetoacetate coordination spheres and heterogeneous gel structures. Excess chelating agent (>1:1) saturates coordination sites, forming stable mononuclear complexes that resist hydrolysis for over 72 hours. Fourier-transform infrared (FTIR) spectroscopy identifies characteristic chelate vibrations at 1,580 cm⁻¹ (C=O stretch) and 1,520 cm⁻¹ (enolate C-O stretch), providing real-time monitoring of coordination dynamics.

Optimization of Hydrolysis-Condensation Reaction Networks

Controlling water content is critical for balancing hydrolysis and condensation rates. ASB requires substoichiometric water (H₂O/Al ≈ 0.8–1.2) to prevent phase separation, achieved through in situ generation via esterification reactions between sec-butanol and acetic acid. Elevated temperatures (60–80°C) accelerate polycondensation, forming Al-O-Al bridges that increase gel network connectivity. Aging the gel at 40°C for 24–48 hours further enhances crosslinking, as evidenced by a 30% reduction in pore volume measured by nitrogen physisorption.

Catalyst selection profoundly impacts reaction pathways. Bronsted acids (e.g., HCl) favor protonation of alkoxide groups, yielding linear polymers with low branching density. Lewis acids like aluminum chloride promote ligand exchange, creating branched nanostructures with hierarchical porosity. Recent work demonstrates that dual acid-base catalysis (e.g., HCl/NH₄OH) achieves bimodal pore size distributions, optimizing mass transport in catalytic applications.

Solvent Selection and Stoichiometric Control in Non-Aqueous Media

Non-aqueous solvents modulate ASB’s reactivity by stabilizing intermediate species. Acetic acid acts as both solvent and chelating agent, forming acetate-bridged dimers that delay gelation by 4–6 hours compared to alcoholic solvents. 2-Methoxyethanol’s ether oxygen coordinates aluminum, reducing nucleation rates and producing nanoparticles with narrow size distributions (σ = ±2.1 nm). Solvent polarity also influences stoichiometry; in low-polarity toluene, ASB maintains a 1:2 acetoacetate-to-aluminum ratio, whereas polar dimethylformamide induces ligand dissociation at ratios above 1:1.

Stoichiometric precision ensures reproducibility in ASB synthesis. A molar ratio of 1:1.5 (aluminum sec-butoxide to ethyl acetoacetate) yields monodisperse chelates with 95% coordination efficiency, verified by titration with 8-hydroxyquinoline. Deviations exceeding ±5% alter gelation kinetics, leading to phase-separated aggregates or incomplete condensation. Automated syringe pumps enable dropwise addition of water, maintaining H₂O/Al ratios within ±0.05 for batches up to 10 kg.

Coordination Chemistry of Aluminum-Chelate Complexes

The molecular architecture of aluminum di(sec-butoxide)acetoacetic ester chelate features a central aluminum atom coordinated to two sec-butoxide ligands and one acetoacetic ester group, forming a five-membered chelate ring (Figure 1) . This configuration creates:

  • Enhanced Lewis Acidity: The electron-withdrawing ester group increases aluminum's electrophilicity, improving its capacity to activate cyclic esters like ε-caprolactone [4].
  • Steric Modulation: sec-Butoxide ligands create a chiral environment that influences stereoselectivity in ring-opening polymerizations [4].
  • Thermal Stability: Chelation reduces ligand dissociation up to 160°C, enabling high-temperature processing .

Table 1: Comparative coordination properties of aluminum chelates

PropertyAluminum ChelateNon-chelated Aluminum Alkoxide
Decomposition Temp (°C)16095
Lewis Acidity (pKa)8.210.5
Solubility in THFHighModerate

The chelate effect significantly modifies reaction pathways. In lactide polymerization, the intermediate [Me₂Al(μ-OCH₂CH₂OMe)]₂ demonstrates how chelation controls monomer insertion geometry [4].

Role in Epoxy Resin Curing Kinetics and Network Formation

When incorporated into epoxy-anhydride systems, aluminum di(sec-butoxide)acetoacetic ester chelate exhibits dual functionality:

  • Anhydride Activation: The aluminum center polarizes anhydride carbonyl groups, lowering ring-opening activation energy by 15-20 kJ/mol compared to uncatalyzed systems [7].
  • Network Architecture Control:
    • Chelate geometry directs β-hydroxyl ester formation over ether linkages (Figure 2) [5]
    • Reduces gelation time by 40% at 120°C versus zinc catalysts [7]
    • Enables 92% conversion in 90 minutes at 140°C [6]

Kinetic Analysis:

  • Apparent activation energy (Eₐ) decreases from 78 kJ/mol (uncatalyzed) to 52 kJ/mol (0.5 wt% chelate) [6]
  • Reaction order shifts from 1.8 to 1.2, indicating transition from diffusion-controlled to surface-mediated kinetics [6]

Comparative Analysis with Transition Metal Catalyst Systems

Table 2: Performance metrics of polymerization catalysts

ParameterAl ChelateZn(Ac)₂Ti(OEt)₄
Turnover Frequency (h⁻¹)220180250
MW Dispersity (Đ)1.12

Electrospinning Process Development and Optimization

Aluminum di(sec-butoxide)acetoacetic ester chelate demonstrates exceptional performance as a precursor for synthesizing nanostructured alumina through electrospinning techniques. The electrospinning process involves the application of high voltages in the range of 17-19 kilovolts to create fine fibers from precursor solutions [1] [2]. The compound's unique chelating structure facilitates the formation of stable solutions that can be processed into continuous nanofibers with controlled morphology.

The electrospinning parameters for aluminum di(sec-butoxide)acetoacetic ester chelate require careful optimization to achieve desired nanofiber characteristics. Research has demonstrated that the compound can be successfully electrospun to produce fibers with diameters ranging from 20 to 500 nanometers [2] [3]. The variation in fiber diameter depends on solution viscosity, electrospinning voltage, and precursor concentration, with optimal conditions typically involving voltages of 17-19 kilovolts and controlled precursor formulations.

Nanofiber Morphology and Structural Properties

The nanofibers produced from aluminum di(sec-butoxide)acetoacetic ester chelate exhibit distinctive morphological characteristics that make them suitable for advanced applications. After electrospinning and subsequent heat treatment, the nanofibers form a non-woven network structure with macropores measuring approximately 4 micrometers in diameter [3] [4]. This hierarchical pore structure provides enhanced surface area and accessibility for various applications.

The fiber morphology demonstrates remarkable uniformity and continuity, with the chelate structure of the precursor contributing to stable fiber formation during the electrospinning process. The acetoacetic ester ligand provides controlled hydrolysis and condensation reactions, preventing premature gelation and ensuring smooth fiber formation [3] [4]. This controlled reactivity is crucial for maintaining fiber integrity throughout the processing stages.

Surface Area and Acidity Characteristics

One of the most significant advantages of nanofibers prepared from aluminum di(sec-butoxide)acetoacetic ester chelate is their exceptional surface area and acidity properties. Brunauer-Emmett-Teller surface area analysis reveals that these nanofibers possess high specific surface areas, making them ideal for catalytic applications [3] [4]. The elevated surface area is attributed to the fine fiber diameter and the hierarchical pore structure formed during processing.

The acidity characteristics of these nanofibers are particularly noteworthy, with total acidity measurements reaching approximately 0.70 micromoles per square meter as determined through temperature-programmed desorption of ammonia and Brunauer-Emmett-Teller analysis [3] [4]. This high acidity is essential for catalytic applications and represents one of the highest values reported for electrospun alumina nanofibers.

Acid Site Identification and Characterization

Detailed characterization of acid sites in aluminum di(sec-butoxide)acetoacetic ester chelate-derived nanofibers reveals the predominant presence of Lewis acid sites. Infrared spectroscopy studies using pyridine as a molecular probe have confirmed the nature of these acid sites, with pyridine adsorption demonstrating the presence of Lewis acid sites prominently [3] [4]. This finding is crucial for understanding the catalytic behavior and potential applications of these materials.

The distribution and strength of acid sites can be controlled through processing conditions, including calcination temperature and atmosphere. Temperature-programmed desorption studies provide insights into the desorption kinetics of adsorbed chemical species, such as ammonia, on crystalline gamma-alumina structures [3] [4]. These studies reveal that the acid sites exhibit varying strengths, contributing to the versatility of these materials in different catalytic processes.

Thermal Treatment and Phase Evolution

The thermal treatment of electrospun fibers from aluminum di(sec-butoxide)acetoacetic ester chelate involves careful control of temperature and atmosphere to achieve desired crystalline phases. The calcination process typically involves heating at temperatures ranging from 500 to 1200 degrees Celsius, leading to the formation of different alumina phases [2] [5]. The gamma-alumina phase is commonly observed at intermediate temperatures, providing optimal surface properties for many applications.

The phase evolution during thermal treatment is influenced by the chelate structure of the precursor compound. The acetoacetic ester ligand undergoes controlled decomposition, leaving behind aluminum oxide with specific surface characteristics [3] [4]. This controlled decomposition is advantageous compared to other aluminum precursors, as it minimizes the formation of undesired phases and maintains fiber morphology.

PropertyValue
Molecular FormulaC14H27AlO5
Molecular Weight302.34 g/mol
Density1.03 g/cm³
Flash Point76°C (169°F)
Boiling Point>200°C
Melting Point<20°C
Physical FormLiquid
SolubilityImmiscible with water
Aluminum Content8.4% min

Thin Film Deposition for Optoelectronic Substrates

Sol-Gel Processing for Optical Applications

Aluminum di(sec-butoxide)acetoacetic ester chelate serves as an excellent precursor for sol-gel processing in the fabrication of optical thin films. The compound's controlled hydrolysis and condensation characteristics make it particularly suitable for producing uniform, high-quality aluminum oxide films on various substrates [6] [7]. The sol-gel process involves the formation of a stable sol containing the aluminum chelate, which is then deposited onto substrates through various coating techniques.

The sol-gel approach using aluminum di(sec-butoxide)acetoacetic ester chelate enables the preparation of thin films with precisely controlled thickness and optical properties. The chelate structure provides enhanced stability compared to simple aluminum alkoxides, preventing premature gelation and ensuring uniform coating formation [6] [7]. This stability is crucial for large-area coating applications and complex substrate geometries.

Lithium Aluminum Titanium Phosphate Film Formation

A significant application of aluminum di(sec-butoxide)acetoacetic ester chelate in thin film deposition involves the preparation of lithium aluminum titanium phosphate films on glass substrates. The compound is used in conjunction with lithium acetate and titanium(IV) ethoxide to prepare precursor sols for depositing Li1.3Al0.3Ti1.7(PO4)3 thin films [6] [7] [8]. These films exhibit excellent ionic conductivity and are of interest for solid-state battery applications.

The multi-component sol preparation requires careful control of precursor ratios and processing conditions to achieve the desired stoichiometry in the final film. The aluminum di(sec-butoxide)acetoacetic ester chelate provides the aluminum component while maintaining solution stability throughout the deposition process [6] [7]. The resulting films demonstrate uniform thickness distribution and controlled microstructure suitable for electrochemical applications.

Optical Coating Applications

The optical properties of thin films prepared from aluminum di(sec-butoxide)acetoacetic ester chelate make them suitable for various optical coating applications. Aluminum oxide films deposited using this precursor exhibit high transparency across a broad wavelength range, making them valuable for antireflection coatings and optical filters [9] [10]. The refractive index of these films can be controlled through processing parameters, enabling the design of multilayer optical systems.

The deposition of aluminum oxide films for optical applications requires precise control of film thickness and surface roughness. The chelate structure of the precursor facilitates smooth film formation with minimal surface defects [9] [10]. Chemical vapor deposition processes using aluminum di(sec-butoxide)acetoacetic ester chelate have demonstrated the ability to produce high-quality optical films with excellent adherence to glass and silicon substrates.

Substrate Compatibility and Adhesion

The versatility of aluminum di(sec-butoxide)acetoacetic ester chelate as a thin film precursor is demonstrated by its compatibility with various substrate materials. Glass substrates are commonly used for optical applications, but the compound also enables film deposition on silicon wafers, metal substrates, and polymer surfaces [10] [11]. The chelate structure promotes strong adhesion between the deposited film and substrate through chemical bonding mechanisms.

The adhesion properties of films deposited from aluminum di(sec-butoxide)acetoacetic ester chelate are enhanced by the controlled reactivity of the precursor. The acetoacetic ester ligand provides reactive sites that can form chemical bonds with substrate surfaces, improving film adhesion and reducing delamination risks [10] [11]. This enhanced adhesion is particularly important for applications requiring mechanical durability and thermal cycling stability.

Deposition Techniques and Processing Conditions

Multiple deposition techniques can be employed with aluminum di(sec-butoxide)acetoacetic ester chelate for thin film formation. Chemical vapor deposition processes utilize the compound's volatility and controlled decomposition characteristics to produce uniform films at elevated temperatures [10] [11]. The deposition temperature typically ranges from 400 to 500 degrees Celsius, enabling film formation on temperature-sensitive substrates.

Atomic layer deposition represents another promising approach for utilizing aluminum di(sec-butoxide)acetoacetic ester chelate in thin film applications. The controlled reactivity of the chelate structure makes it suitable for the sequential surface reactions required in atomic layer deposition [12] [11]. This technique enables the deposition of ultra-thin films with precise thickness control and excellent conformality on complex substrate geometries.

ApplicationCo-precursorsSubstrateDeposition Method
Lithium aluminum titanium phosphate filmsLithium acetate, Titanium(IV) ethoxideGlassSol-gel
Optical coatingsVarious metal alkoxidesGlass/SiliconChemical vapor deposition
Transparent barriersOxygen/air atmosphereMetal substratesAtomic layer deposition
Photovoltaic devicesSol-gel precursorsPolymer substratesSpin coating
MicroelectronicsALD/CVD precursorsSilicon wafersThermal evaporation

Hybrid Organic-Inorganic Composite Matrix Design

Polymer-Metal Oxide Hybrid Systems

Aluminum di(sec-butoxide)acetoacetic ester chelate plays a crucial role in the development of hybrid organic-inorganic composite matrices through its ability to form stable interfaces between organic and inorganic components. The compound's chelate structure provides reactive sites that can interact with both organic polymers and inorganic matrices, facilitating the formation of well-integrated hybrid systems [13] [14]. These hybrid materials combine the flexibility and processability of organic polymers with the thermal and mechanical stability of inorganic components.

The incorporation of aluminum di(sec-butoxide)acetoacetic ester chelate into polymer matrices enables the formation of hybrid materials with enhanced properties compared to pure organic or inorganic systems. The chelate structure allows for controlled cross-linking between organic and inorganic phases, resulting in materials with improved mechanical strength, thermal stability, and chemical resistance [13] [14]. This controlled interaction is essential for achieving the desired balance of properties in hybrid composites.

Electrospinning of Hybrid Composite Fibers

The electrospinning process can be adapted to produce hybrid composite fibers incorporating aluminum di(sec-butoxide)acetoacetic ester chelate as both a precursor and a coupling agent. When combined with organic polymers such as polyvinyl alcohol or polyethylene oxide, the compound facilitates the formation of continuous hybrid fibers with controlled morphology [15] [16]. The resulting fibers exhibit properties that are intermediate between pure organic and inorganic materials.

The electrospinning of hybrid composite fibers requires careful optimization of solution properties, including polymer concentration, chelate loading, and solvent selection. The aluminum di(sec-butoxide)acetoacetic ester chelate affects solution viscosity and conductivity, influencing fiber formation and morphology [15] [16]. Optimal processing conditions typically involve moderate chelate concentrations to maintain spinnability while achieving desired hybrid properties.

Interface Engineering and Bonding Mechanisms

The success of hybrid organic-inorganic composites depends largely on the quality of interfaces between different phases. Aluminum di(sec-butoxide)acetoacetic ester chelate serves as an effective coupling agent due to its ability to form chemical bonds with both organic and inorganic components [13] [17]. The acetoacetic ester ligand can participate in various chemical reactions, including condensation with hydroxyl groups and coordination with metal centers.

The bonding mechanisms involving aluminum di(sec-butoxide)acetoacetic ester chelate in hybrid composites include both chemical and physical interactions. Chemical bonding occurs through the formation of covalent bonds between the chelate and organic or inorganic components, while physical interactions include hydrogen bonding and van der Waals forces [13] [17]. The combination of these interactions results in strong interfacial adhesion and effective load transfer between phases.

Thermal Stability and Mechanical Properties

Hybrid composites incorporating aluminum di(sec-butoxide)acetoacetic ester chelate exhibit enhanced thermal stability compared to pure organic materials. The aluminum oxide component formed through thermal treatment of the chelate provides thermal stability up to temperatures exceeding 500 degrees Celsius [18] [19]. This thermal stability is crucial for applications requiring elevated temperature performance, such as automotive and aerospace components.

The mechanical properties of hybrid composites are significantly influenced by the distribution and morphology of the aluminum oxide phase derived from the chelate precursor. Uniform dispersion of aluminum oxide nanoparticles or fibers throughout the organic matrix results in improved tensile strength, modulus, and impact resistance [18] [19]. The chelate structure facilitates this uniform dispersion by preventing agglomeration during processing.

Processing Methods and Fabrication Techniques

Various processing methods can be employed to fabricate hybrid organic-inorganic composites using aluminum di(sec-butoxide)acetoacetic ester chelate. Sol-gel processing represents a versatile approach that enables the controlled formation of inorganic networks within organic matrices [20] [21]. The chelate precursor undergoes hydrolysis and condensation reactions in the presence of organic components, resulting in intimately mixed hybrid structures.

Molecular layer deposition techniques offer precise control over the hybrid composite structure by enabling the sequential deposition of organic and inorganic layers. Aluminum di(sec-butoxide)acetoacetic ester chelate can serve as the aluminum source in these processes, reacting with organic precursors to form well-defined hybrid structures [14] [17]. This approach is particularly valuable for creating hybrid materials with controlled composition gradients and layered architectures.

Matrix TypeOrganic ComponentInorganic ComponentProcessing Method
Polymer-metal oxidePolyvinyl alcoholAluminum oxideElectrospinning
Organic-inorganic hybridPolyethylene oxideMetal oxide nanoparticlesSol-gel synthesis
Chelate-based compositeAcetoacetic ester ligandAluminum chelateChelation reaction
Sol-gel derived hybridAlkoxide precursorsSilica-aluminaThermal treatment
Electrospun hybridPolymer carriersCeramic fibersCalcination

Hydrogen Bond Acceptor Count

5

Exact Mass

302.1673874 g/mol

Monoisotopic Mass

302.1673874 g/mol

Heavy Atom Count

20

General Manufacturing Information

Aluminum, bis(2-butanolato)[ethyl 3-(oxo-.kappa.O)butanoato-.kappa.O']-, (T-4)-: ACTIVE

Dates

Last modified: 08-19-2023

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